molecular formula C14H14Cl2NNaO3 B7821364 sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

Cat. No.: B7821364
M. Wt: 338.2 g/mol
InChI Key: ZFDOLOCYGVTGDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is a selective positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4). It has been studied for its potential therapeutic effects in various neurological disorders, including Parkinson’s disease and autism .

Preparation Methods

The synthesis of sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate involves the reaction of (3,5-dichlorophenyl)amine with cyclohexanecarboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the modulation of mGluR4.

    Biology: It is used to investigate the role of mGluR4 in various biological processes.

    Medicine: It has potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and autism.

    Industry: It is used in the development of new drugs targeting mGluR4 .

Mechanism of Action

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exerts its effects by binding to the mGluR4 receptor and enhancing its response to glutamate. This modulation of mGluR4 activity leads to various downstream effects, including the reduction of neurotransmitter release and the modulation of synaptic plasticity. The molecular targets and pathways involved include the mGluR4 receptor and associated signaling pathways .

Comparison with Similar Compounds

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is unique in its selectivity and potency as a positive allosteric modulator of mGluR4. Similar compounds include:

This compound stands out due to its higher potency and better solubility, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDOLOCYGVTGDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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